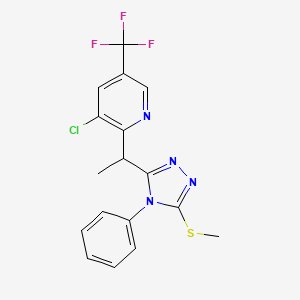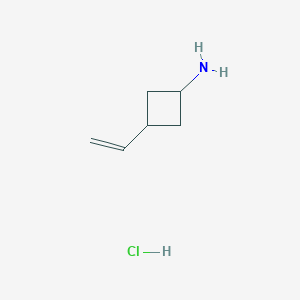![molecular formula C19H15N3O5S2 B2975497 Benzyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate CAS No. 476466-00-9](/img/structure/B2975497.png)
Benzyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to contain several functional groups including a benzodioxole, a thiadiazole, and a carboxylic acid . Benzodioxole is an organic compound and a benzene derivative containing a methylenedioxy functional group . It’s a colorless liquid .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, 1,3-Benzodioxole has a molecular weight of 122.123 g·mol−1, a density of 1.064 g cm−3, and a boiling point of 172–173 °C .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Benzyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate and its derivatives have been explored for their antimicrobial and antifungal properties. Research by Kaplancıklı, Turan-Zitouni, Revial, and Guven (2004) synthesized similar thiadiazole derivatives, demonstrating significant activity against a range of bacteria and fungi (Kaplancıklı, Turan-Zitouni, Revial, & Guven, 2004). Similar studies by Sych et al. (2019) found that sulfonyl-substituted nitrogen-containing heterocyclic systems, including thiadiazole derivatives, exhibited sensitivity to both Gram-positive and Gram-negative bacteria and showed antifungal activity against Candida albicans (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, & Perekhoda, 2019).
Carbonic Anhydrase Inhibition
Another significant area of research is the inhibition of carbonic anhydrase enzymes by thiadiazole derivatives. Abdoli et al. (2017) synthesized benzo[d]thiazole sulfonamides and investigated their inhibitory action on various human carbonic anhydrase isoforms, demonstrating several potent inhibitors (Abdoli, Angeli, Bozdağ, Carta, Kakanejadifard, Saeidian, & Supuran, 2017). Vullo et al. (2004) also reported on the inhibition of the mitochondrial carbonic anhydrase isozyme V by aromatic and heterocyclic sulfonamides, including thiadiazole derivatives, which could be relevant for treating obesity (Vullo, Franchi, Gallori, Antel, Scozzafava, & Supuran, 2004).
Antitumor Activity
Research into the antitumor properties of benzyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate derivatives is also noteworthy. Ramadan et al. (2018) synthesized various sulfanyl benzo[d]thiazoles and tested them for antitumor activity against Ehrlich ascites carcinoma cells, with some compounds showing promising activity (Ramadan, Abdel Hamid, Noureddin, & Badahdah, 2018).
CNS Activity
Compounds within this class have been evaluated for their central nervous system activity. Clerici et al. (2001) synthesized a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and found that some exhibited antidepressant and anxiolytic properties comparable to reference drugs (Clerici, Pocar, Guido, Loche, Perlini, & Brufani, 2001).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S2/c23-16(25-9-12-4-2-1-3-5-12)10-28-19-22-21-18(29-19)20-17(24)13-6-7-14-15(8-13)27-11-26-14/h1-8H,9-11H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHJZSRAMMWJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/no-structure.png)
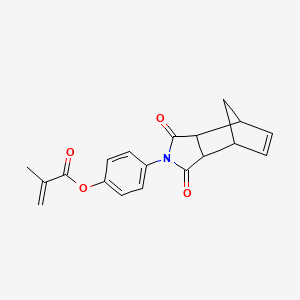
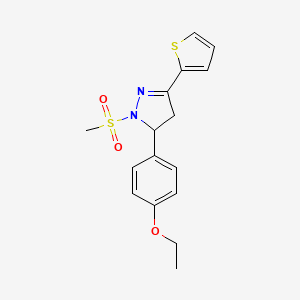
![4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975419.png)
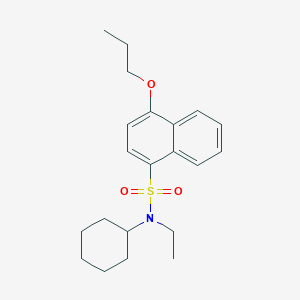
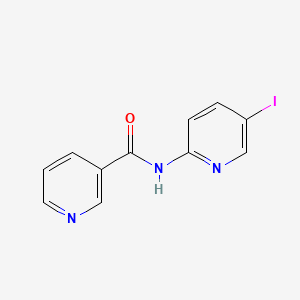
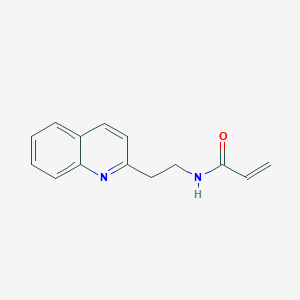
![3-(3-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2975427.png)
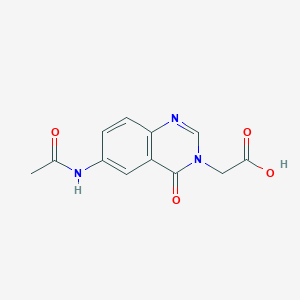
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2975429.png)
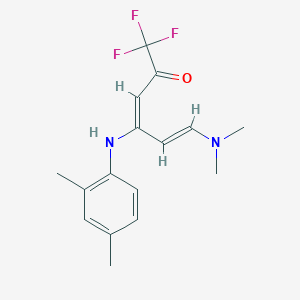
![8-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975432.png)
